Cobalt protoporphyrin IX

Overview

Description

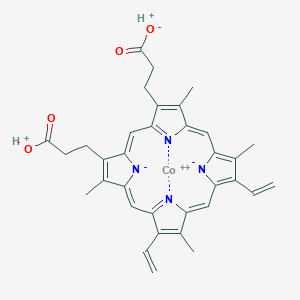

Cobalt protoporphyrin IX is a metalloporphyrin compound where cobalt is coordinated within the protoporphyrin IX ring. Porphyrins are macrocyclic compounds essential for various biological systems, including plants, bacteria, and animals. They form complexes with metals to generate metalloporphyrins, which have unique properties determined by the bound metal ions . This compound is known for its ability to induce heme oxygenase-1 (HO-1) and has broad anti-inflammatory properties .

Preparation Methods

Cobalt protoporphyrin IX can be synthesized by adding an acetic acid solution of protoporphyrin drop by drop to a solution of cobaltous acetate in glacial acetic acid at a temperature range of 30°C to 45°C . This method ensures the proper coordination of cobalt within the protoporphyrin ring. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high purity and yield.

Chemical Reactions Analysis

Cobalt protoporphyrin IX undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions, altering its electronic structure.

Substitution: It can undergo substitution reactions where ligands around the cobalt center are replaced by other ligands.

Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Cobalt protoporphyrin IX has a wide range of scientific research applications:

Mechanism of Action

Cobalt protoporphyrin IX exerts its effects primarily through the induction of heme oxygenase-1 (HO-1). HO-1 degrades heme into carbon monoxide, iron ions, and biliverdin, which is subsequently reduced to bilirubin . This pathway has broad anti-inflammatory properties and influences the maturation and activity of myeloid cells . Additionally, cobaltiprotoporphyrin can upregulate cyclooxygenase-2 (COX-2) expression through a heme oxygenase-independent mechanism .

Comparison with Similar Compounds

Cobalt protoporphyrin IX is unique compared to other metalloporphyrins due to its specific induction of HO-1 and its broad anti-inflammatory properties. Similar compounds include:

Iron protoporphyrin IX (heme): A substrate for HO-1.

Tin protoporphyrin IX: An inhibitor of HO-1 enzymatic activity.

Zinc protoporphyrin: Another metalloporphyrin with distinct biological activities.

This compound’s ability to mobilize hematopoietic stem and progenitor cells and its therapeutic potential in wound healing make it a unique and valuable compound in scientific research and medical applications .

Properties

CAS No. |

14325-03-2 |

|---|---|

Molecular Formula |

C34H32CoN4O4 |

Molecular Weight |

619.6 g/mol |

IUPAC Name |

3-[18-(2-carboxylatoethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate;cobalt(2+) |

InChI |

InChI=1S/C34H34N4O4.Co/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h7-8,13-16,35-36H,1-2,9-12H2,3-6H3,(H,39,40)(H,41,42);/q;+2/p-2 |

InChI Key |

DQOHHIZCWHDXOB-UHFFFAOYSA-L |

SMILES |

[H+].[H+].CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C=C)C)C=C)C)C(=C3CCC(=O)[O-])C)CCC(=O)[O-].[Co+2] |

Isomeric SMILES |

CC\1=C(/C/2=C/C3=C(C(=C([N-]3)/C=C\4/C(=C(/C(=C/C5=C(C(=C([N-]5)/C=C1\[N-]2)C=C)C)/[N-]4)C=C)C)C)CCC(=O)O)CCC(=O)O.[Co] |

Canonical SMILES |

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C=C)C)C(=C4CCC(=O)[O-])C)C(=C3C)CCC(=O)[O-])C=C.[Co+2] |

Synonyms |

cobalt protoporphyrin cobalt protoporphyrin IX cobalt(III) protoporphyrin IX cobaltiprotoporphyrin |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Cobalt protoporphyrin IX exert its biological effects?

A1: this compound primarily acts as a potent inducer of heme oxygenase-1 (HO-1) [, , , , , , , , , , , , , , , , , ]. HO-1 is an enzyme that catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide (CO). These byproducts, particularly biliverdin and CO, possess potent antioxidant, anti-inflammatory, and cytoprotective properties, contributing to the therapeutic potential of CoPPIX [, , , , , , , , , ].

Q2: Can you elaborate on the specific downstream effects of this compound mediated by HO-1 induction?

A2: Induction of HO-1 by this compound leads to various downstream effects, including:

- Antioxidant effects: Biliverdin, a potent antioxidant, scavenges reactive oxygen species (ROS), protecting cells from oxidative damage [, , , , ].

- Anti-inflammatory effects: HO-1 induction modulates the immune response, reducing the production of pro-inflammatory cytokines and chemokines [, , , , , , , , , ].

- Cytoprotection: CO, another byproduct of heme degradation, exerts anti-apoptotic and anti-inflammatory effects, contributing to cell survival [, , ].

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C34H32CoN4O4, and its molecular weight is 623.57 g/mol.

Q4: Are there any specific spectroscopic data available for this compound?

A4: Yes, spectroscopic studies, including UV-Vis and EPR spectroscopy, have been conducted to characterize this compound. These studies provide insights into its electronic structure, coordination state, and interactions with other molecules [, ].

Q5: Does this compound possess any catalytic properties?

A5: While this compound is primarily known for its role in HO-1 induction, studies have shown that it can also exhibit catalytic activity in certain reactions, such as hydrogen production [].

Q6: Has computational chemistry been employed to study this compound?

A6: Yes, computational studies, including molecular docking and molecular dynamics simulations, have been conducted to investigate the interactions of this compound with its target proteins, such as REV-ERBβ []. These studies provide valuable insights into the binding modes and molecular mechanisms underlying its biological activity.

Q7: How do structural modifications of this compound affect its activity and selectivity?

A7: Structural modifications, particularly changes in the metal center of the porphyrin ring, significantly influence the activity and selectivity of this compound. For instance, replacing cobalt with iron converts it into heme, the natural agonist of REV-ERBβ, while retaining cobalt but modifying the porphyrin ring can alter its binding affinity and antagonistic properties [, ].

Q8: What are the strategies to improve the stability, solubility, or bioavailability of this compound?

A8: Strategies to improve this compound's pharmaceutical properties include:

- Nanoparticle encapsulation: Encapsulating CoPPIX in nanoparticles enhances its stability, solubility, and targeted delivery to specific tissues [, ].

- Chemical modifications: Modifying the porphyrin ring structure can improve solubility and bioavailability [].

Q9: What are the major findings from in vitro and in vivo studies regarding the efficacy of this compound?

A9: Numerous studies have demonstrated the therapeutic potential of this compound in various disease models:

- Liver injury: CoPPIX protects against liver damage induced by various insults, including ischemia-reperfusion injury and drug-induced hepatotoxicity [, , ].

- Cardiovascular diseases: CoPPIX exhibits cardioprotective effects against ischemia-reperfusion injury and hypertrophy [, ].

- Respiratory diseases: CoPPIX alleviates lung injury in models of pneumonia and acute lung injury [, ].

- Neurological disorders: CoPPIX shows promise in models of stroke and neurodegenerative diseases [, ].

Q10: Is there any evidence of resistance development to this compound?

A10: Currently, there is limited information available on the development of resistance to this compound.

Q11: What is known about the toxicological profile and safety of this compound?

A11: While this compound is generally considered safe at therapeutic doses, high doses or prolonged administration can lead to potential toxicity. This might be attributed to the accumulation of its metabolites, particularly iron, which can contribute to oxidative stress. Further research is needed to determine its long-term safety profile in humans.

Q12: What strategies can be employed to enhance the delivery of this compound to specific targets?

A12: Targeted drug delivery systems, such as nanoparticles conjugated with specific ligands, can improve the delivery of this compound to desired tissues or cells [, ]. This approach enhances its therapeutic efficacy and reduces potential side effects.

Q13: Which analytical techniques are commonly used to characterize and quantify this compound?

A13: Commonly employed analytical techniques include:

- High-performance liquid chromatography (HPLC): This technique separates and quantifies CoPPIX in biological samples [, ].

- Spectrophotometry: UV-Vis spectrophotometry measures the absorbance of CoPPIX at specific wavelengths, allowing for its quantification [, ].

- Mass spectrometry: This highly sensitive technique identifies and quantifies CoPPIX based on its mass-to-charge ratio [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.